molecular formula C10H24N2 B15347602 2-Propylheptane-1,3-diamine CAS No. 94226-15-0

2-Propylheptane-1,3-diamine

Cat. No.: B15347602
CAS No.: 94226-15-0
M. Wt: 172.31 g/mol
InChI Key: FFVYQWXBWCSHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propylheptane-1,3-diamine is an organic compound belonging to the class of diamines. It is characterized by its two amino groups (-NH2) attached to a heptane backbone with a propyl group at the second carbon atom. This compound is known for its versatility in various chemical reactions and applications in scientific research, industry, and medicine.

Synthetic Routes and Reaction Conditions:

  • From 2-Propylheptane: The compound can be synthesized by the amination of 2-propylheptane using ammonia in the presence of a catalyst such as nickel or cobalt.

  • From 1,3-Diaminopropane: Another method involves the alkylation of 1,3-diaminopropane with propyl halides under controlled conditions.

Industrial Production Methods: In industrial settings, this compound is typically produced through the reaction of 2-propylheptane with ammonia over a metal catalyst. The process involves high pressure and temperature to ensure the formation of the diamine.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized products, such as aldehydes, ketones, and carboxylic acids.

  • Reduction: The compound can be reduced to form amines or amides.

  • Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents such as alkyl halides and sulfonates are used in substitution reactions.

Major Products Formed:

  • Oxidation: Aldehydes, ketones, carboxylic acids.

  • Reduction: Amines, amides.

  • Substitution: Alkylated amines, sulfonated compounds.

Scientific Research Applications

2-Propylheptane-1,3-diamine is widely used in scientific research due to its reactivity and versatility:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and coordination complexes.

  • Biology: The compound is used in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.

  • Medicine: It is employed in drug delivery systems and the development of new pharmaceuticals.

  • Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-propylheptane-1,3-diamine exerts its effects depends on the specific application. In general, the amino groups can act as nucleophiles, participating in various chemical reactions. The compound can interact with molecular targets such as enzymes, receptors, and other biomolecules, leading to the formation of new chemical bonds and the modulation of biological processes.

Comparison with Similar Compounds

  • 1,3-Diaminopropane: A simpler diamine with similar reactivity but lacking the propyl group.

  • Ethylenediamine: A smaller diamine with two amino groups on a two-carbon chain.

Properties

CAS No.

94226-15-0

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

IUPAC Name

2-propylheptane-1,3-diamine

InChI

InChI=1S/C10H24N2/c1-3-5-7-10(12)9(8-11)6-4-2/h9-10H,3-8,11-12H2,1-2H3

InChI Key

FFVYQWXBWCSHEI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(CCC)CN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.